2-(2-((2-(2,5-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone
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Overview
Description
2-(2-((2-(2,5-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone is a complex organic compound with potential applications in various scientific fields This compound features a benzimidazole core, which is known for its biological activity, linked to a morpholinoethanone moiety and a dimethylphenoxyethylthio group
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
The benzimidazole core is known for its biological activity, including antimicrobial and antiparasitic properties. This compound could be explored for similar activities, potentially leading to new therapeutic agents.
Medicine
Given its structural features, this compound may have potential as a drug candidate. Research could focus on its efficacy and safety in treating various diseases, particularly those involving microbial infections or parasitic infestations.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various applications.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((2-(2,5-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Attachment of the Dimethylphenoxyethylthio Group: This step involves the reaction of the benzimidazole intermediate with 2,5-dimethylphenoxyethyl chloride in the presence of a base such as potassium carbonate to form the thioether linkage.
Introduction of the Morpholinoethanone Moiety: The final step involves the reaction of the intermediate with morpholinoethanone under basic conditions to complete the synthesis.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the morpholinoethanone moiety, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Mechanism of Action
The mechanism of action of 2-(2-((2-(2,5-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone would depend on its specific application. In a biological context, it may interact with cellular targets such as enzymes or receptors, disrupting normal cellular processes. The benzimidazole core could inhibit enzyme activity, while the morpholinoethanone moiety might enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(2-(2,5-Dimethylphenoxy)ethylthio)-1H-benzimidazole: Lacks the morpholinoethanone moiety, potentially reducing its biological activity.
2-(2-(2,5-Dimethylphenoxy)ethyl)thio-1H-benzimidazole-1-yl)ethanone: Similar structure but without the morpholine ring, which may affect its chemical properties and applications.
Uniqueness
The presence of both the morpholinoethanone moiety and the dimethylphenoxyethylthio group in 2-(2-((2-(2,5-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone makes it unique. This combination of functional groups can enhance its reactivity and potential biological activity, distinguishing it from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
2-[2-[2-(2,5-dimethylphenoxy)ethylsulfanyl]benzimidazol-1-yl]-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S/c1-17-7-8-18(2)21(15-17)29-13-14-30-23-24-19-5-3-4-6-20(19)26(23)16-22(27)25-9-11-28-12-10-25/h3-8,15H,9-14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNGVUVUEVZGCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCSC2=NC3=CC=CC=C3N2CC(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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